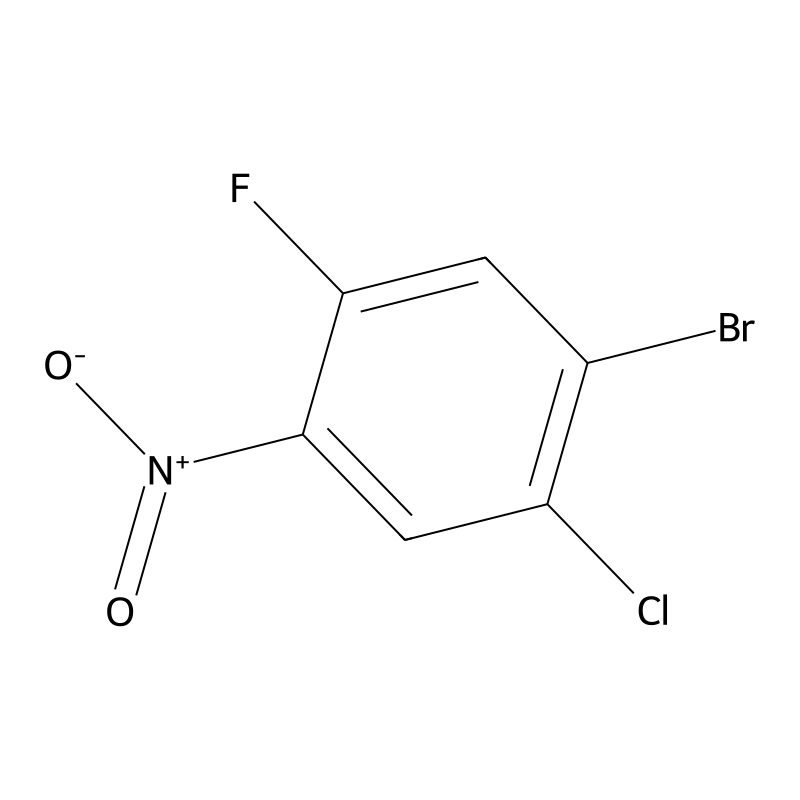1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of N-fused tricyclic indoles
Field: Organic Chemistry
Application: This compound is used as a reactant in the synthesis of N-fused tricyclic indoles.
Synthesis of dimethyamine
Synthesis of benzofuran
Synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol
Application: 4-Bromo-1-fluoro-2-nitrobenzene may be used in the synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol.
Synthesis of 2- (4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile
Synthesis of 4- (4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert -butylester
Synthesis of dibenzoxazepine analog
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is an aromatic compound characterized by the molecular formula and a molecular weight of approximately 254.44 g/mol. This compound features a benzene ring substituted with bromine, chlorine, fluorine, and a nitro group, which significantly influences its chemical properties and reactivity. The presence of halogens and the nitro group makes it a valuable compound in various chemical syntheses and research applications .
- Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines or thiols under suitable conditions.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
- Oxidation: Although less common due to the electron-withdrawing nature of the nitro group, oxidation reactions can occur under specific conditions .
The biological activity of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene has been explored in various contexts, particularly as a potential pharmaceutical intermediate. Compounds with similar structures have shown antimicrobial and herbicidal properties. The unique combination of halogens and a nitro group suggests potential activity against certain pathogens or pests, although specific interactions within biological systems require further investigation .
The synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene typically involves a multi-step process:
- Halogenation: Benzene is first halogenated using bromine and chlorine in the presence of a catalyst like iron(III) chloride to introduce bromine and chlorine atoms onto the benzene ring.
- Fluorination: The halogenated benzene is then treated with a fluorinating agent, such as hydrogen fluoride or another fluorine-containing compound, to introduce the fluorine atom.
- Nitration: Finally, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group .
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is utilized in various fields, including:
- Synthetic Chemistry: As an intermediate in the synthesis of other complex organic compounds.
- Pharmaceuticals: Potentially useful in drug development due to its biological activity.
- Agricultural Chemistry: Investigated for its potential herbicidal properties .
Interaction studies involving 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene focus on its behavior in biological systems and its reactivity with other chemical species. These investigations typically assess how the compound interacts with nucleophiles or undergoes transformations in biological environments.
Several compounds share structural similarities with 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure | Similarity Index | Unique Features |
|---|---|---|---|
| 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene | C₆H₃BrClFNO₂ | 0.81 | Different positioning of halogens and nitro group |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C₆H₃BrClFNO₂ | 0.90 | Variation in positions leading to different reactivity |
| 1-Chloro-2,4-difluoro-5-nitrobenzene | C₆H₃ClF₂NO₂ | 0.80 | Presence of two fluorine atoms changes properties significantly |
| 1-Bromo-2-chloro-4-nitrobenzene | C₆H₃BrClNO₂ | 0.78 | Lacks fluorine which alters chemical behavior |
These comparisons illustrate that while these compounds share similar functional groups, their unique structural arrangements lead to differing chemical behaviors and potential applications . Each compound's specific combination of substituents affects its reactivity, stability, and biological activity, making them suitable for various applications in chemistry and pharmacology.








